molecular formula C24H20ClN5O3S B2576111 7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893787-90-1

7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2576111
CAS No.: 893787-90-1
M. Wt: 493.97
InChI Key: NSJPWBCYYDSYJJ-UHFFFAOYSA-N
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Description

The compound “7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and heterocyclic rings . It belongs to the class of compounds known as triazoloquinazolines, which are characterized by a quinazoline core structure with a triazole ring fused to it .


Molecular Structure Analysis

The molecular formula of this compound is C17H14ClN5O2S, and it has an average mass of 387.843 Da . It contains several functional groups including an amine, a sulfonyl group, and a methoxy group. It also features a triazoloquinazoline core, which is a fused ring system containing a quinazoline ring and a triazole ring .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of heterocyclic chemistry has demonstrated the synthesis of various triazoloquinazolinone derivatives, showcasing methodologies that could potentially be applied to or inspired by the synthesis of the specified compound. For example, novel synthesis routes have been explored for triazolo[1,5-a]quinazolin-5-ones and related structures, highlighting the versatility of these compounds in chemical synthesis and the potential for creating a wide range of derivatives with varied biological activities (Heras et al., 2003), (Pokhodylo et al., 2019).

Biological Activities

Compounds with the triazoloquinazolinone core have been evaluated for various biological activities, including antimicrobial, antihistaminic, and anticancer properties. This suggests a potential area of application for the compound in the development of new therapeutic agents. For instance, certain derivatives have shown good to moderate antimicrobial activities against various microorganisms, suggesting the potential utility of such compounds in developing new antimicrobials (Bektaş et al., 2007). Additionally, triazoloquinazolinone derivatives have been investigated for their H1-antihistaminic activity, offering insights into the design of compounds with minimal sedative effects (Alagarsamy et al., 2008), (Alagarsamy et al., 2009).

Anticancer Activity

The synthesis and evaluation of triazoloquinazolinone derivatives as anticancer agents have highlighted the potential of these compounds in cancer therapy. Certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines, indicating the potential of such structures in developing novel anticancer therapies (Reddy et al., 2015).

Properties

IUPAC Name

7-chloro-3-(4-ethylphenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O3S/c1-3-15-4-11-19(12-5-15)34(31,32)24-23-27-22(26-17-7-9-18(33-2)10-8-17)20-14-16(25)6-13-21(20)30(23)29-28-24/h4-14H,3H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJPWBCYYDSYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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